molecular formula C7H12O4S B3058776 Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide CAS No. 917807-18-2

Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide

Cat. No. B3058776
CAS RN: 917807-18-2
M. Wt: 192.24
InChI Key: UKXKAFOHQCPATQ-UHFFFAOYSA-N
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Description

“Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide” is a chemical compound with the IUPAC name "methyl 1,1-dioxothiane-4-carboxylate" . It has a molecular formula of C7H12O4S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12O4S/c1-9-7(8)6-2-4-10(11,12)5-3-6/h6H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 160.24 . It is a liquid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Thiopyran Synthesis and Reagents

Tetrahydro-4H-thiopyran-4-one, a key intermediate, can be synthesized in >75% yield by treating dimethyl 3,3’-thiobispropanoate with NaOMe (generated in situ) in THF solution, followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous H2SO4 . This compound serves as a valuable reagent for the synthesis of thiopyran-containing compounds.

Polypropionate Synthesis via Aldol Reactions

Tetrahydro-4H-thiopyran-4-one has been investigated for aldol reactions, enabling the rapid assembly of stereochemically diverse polypropionate synthons. Researchers have utilized this compound to create complex molecular architectures .

Heterocyclic Ketones and Dieckmann Cyclization

The b-keto ester 2 (tetrahydro-4H-thiopyran-4-one) is versatile for synthesizing thiopyran-containing compounds. Dieckmann cyclization of 2 or an analogous diester leads to the formation of thiopyran scaffolds. Various methods, including NaOMe or NaH, have been employed for its preparation .

Anti-Inflammatory and Anti-Arthritic Properties

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide derivatives exhibit high anti-inflammatory and anti-arthritic activities. These cyclic sulfones have been synthesized from readily available starting materials, making them promising candidates for drug development .

Oxa-6π-Electrocyclization for 2H-Pyran Synthesis

The most common route for synthesizing 2H-pyrans involves the oxa-6π-electrocyclization of dienones via the 1-oxatriene pathway. This method provides access to various heterocyclic structures, including thiopyran derivatives .

Other Potential Applications

While specific studies on methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide are limited, its unique structural features suggest potential applications in materials science, catalysis, and medicinal chemistry. Further research is needed to explore these areas.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H320, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 1,1-dioxothiane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-11-7(8)6-2-4-12(9,10)5-3-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXKAFOHQCPATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738230
Record name Methyl 1,1-dioxo-1lambda~6~-thiane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide

CAS RN

917807-18-2
Record name Methyl 1,1-dioxo-1lambda~6~-thiane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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